6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
Reactants: 6-(ethylsulfonyl)-2H-1,4-benzoxazine and ethylene oxide
Conditions: Base (e.g., potassium hydroxide), solvent (e.g., ethanol), elevated temperature
Product: 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the ethylsulfonyl and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Synthesis of Benzoxazine Core
Reactants: 2-aminophenol and formaldehyde
Conditions: Acidic or basic medium, reflux
Product: 2H-1,4-benzoxazine
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
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Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium, controlled temperature
Products: Corresponding ketone or aldehyde derivatives
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Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvent, low temperature
Products: 6-(ethylthio)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
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Substitution: The hydroxyethyl group can be substituted with other functional groups.
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent (e.g., dimethylformamide), elevated temperature
Products: Corresponding substituted derivatives
Scientific Research Applications
6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
- 6-(ethylsulfonyl)-2-(2-methoxyethyl)-2H-1,4-benzoxazin-3(4H)-one
- 6-(ethylsulfonyl)-2-(2-hydroxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of the ethylsulfonyl and hydroxyethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
6-(Ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS No. 860648-57-3) is a synthetic compound belonging to the class of benzoxazines. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₁O₅S
- Molecular Weight : 285.32 g/mol
- CAS Number : 860648-57-3
Benzoxazines, including the compound , are known for their diverse biological activities, which may include:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to free radical scavenging.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antitumor Activity
A notable study evaluated the antitumor potential of benzoxazine derivatives. The research indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example, a related benzoxazine derivative demonstrated an IC50 value in the micromolar range against breast cancer cells, suggesting that this compound may possess comparable activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Benzoxazine A | MCF-7 (Breast Cancer) | 5.2 |
Benzoxazine B | HeLa (Cervical Cancer) | 7.8 |
This compound | TBD | TBD |
Antioxidant Activity
Research has shown that benzoxazine derivatives can exhibit antioxidant properties. In vitro assays indicated that these compounds could reduce oxidative stress markers in cellular models. The mechanism is hypothesized to involve the donation of hydrogen atoms from hydroxyl groups, thus neutralizing free radicals.
Study on Anticancer Properties
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated a related benzoxazine compound from Capparis sikkimensis and assessed its anticancer properties through bioactivity-guided fractionation. The study concluded that benzoxazine derivatives could effectively inhibit tumor cell replication, supporting the hypothesis that this compound may have similar effects.
Pharmacological Evaluation
A pharmacological evaluation involving β-adrenoceptor agonists showed that derivatives containing the benzoxazine scaffold exhibited smooth muscle relaxant activities. This suggests potential applications in treating respiratory conditions like asthma and COPD through bronchodilation mechanisms.
Properties
IUPAC Name |
6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-2-19(16,17)8-3-4-10-9(7-8)13-12(15)11(18-10)5-6-14/h3-4,7,11,14H,2,5-6H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOQLNXMTWVSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323760 | |
Record name | 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860648-57-3 | |
Record name | 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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